molecular formula C11H12ClNO2S B13864222 2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide

2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide

Cat. No.: B13864222
M. Wt: 257.74 g/mol
InChI Key: IISBBJOAXXCZIL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is an organic compound with the molecular formula C11H12ClNO2S and a molecular weight of 257.74 g/mol . This compound is a derivative of benzenesulfonamide, featuring a chloro group and a 2-methylbut-3-yn-2-yl substituent.

Preparation Methods

The synthesis of 2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-methylbut-3-yn-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and alkyne groups in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12ClNO2S

Molecular Weight

257.74 g/mol

IUPAC Name

2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H12ClNO2S/c1-4-11(2,3)13-16(14,15)10-8-6-5-7-9(10)12/h1,5-8,13H,2-3H3

InChI Key

IISBBJOAXXCZIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NS(=O)(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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